molecular formula C17H21NO3 B5910448 4-ethyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one

4-ethyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one

Cat. No. B5910448
M. Wt: 287.35 g/mol
InChI Key: DDDYTXIDUOUJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one, commonly known as Hesperetin, is a flavonoid found in citrus fruits such as oranges, grapefruits, and lemons. It has been found to possess several pharmacological properties that make it a potential candidate for various scientific research applications.

Scientific Research Applications

Hesperetin has been found to possess several pharmacological properties that make it a potential candidate for various scientific research applications. It has been shown to possess antioxidant, anti-inflammatory, antiviral, and anticancer properties. Hesperetin has also been found to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

Hesperetin exerts its pharmacological effects through several mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress and inflammation. Hesperetin has also been found to inhibit the activity of several enzymes involved in the progression of cancer and to induce apoptosis in cancer cells. Additionally, Hesperetin has been shown to modulate the activity of several signaling pathways involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Hesperetin has been found to possess several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, to inhibit the progression of cancer, and to protect against neurodegeneration. Hesperetin has also been found to reduce blood pressure, to improve lipid metabolism, and to enhance insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using Hesperetin in lab experiments is its low toxicity and high bioavailability. Hesperetin is also readily available and relatively inexpensive. However, one of the limitations of using Hesperetin in lab experiments is its poor solubility in water, which may limit its bioavailability and make it difficult to administer in vivo.

Future Directions

There are several future directions for the scientific research of Hesperetin. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of its potential use in the prevention and treatment of cardiovascular diseases. Additionally, further research is needed to elucidate the mechanisms of action of Hesperetin and to identify potential targets for its therapeutic use.

Synthesis Methods

Hesperetin can be synthesized through several methods, including the acid-catalyzed cyclization of 2-(4-hydroxyphenyl) acetic acid, the oxidative coupling of 2-hydroxyacetophenone with ethyl acetoacetate, and the condensation of 4-methoxyphenylacetic acid with acetone. However, the most commonly used method for the synthesis of Hesperetin is the reduction of hesperidin, a flavanone glycoside found in citrus fruits, using a reducing agent such as sodium borohydride.

properties

IUPAC Name

4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-12-9-15(19)21-14-8-11(2)13(17(20)16(12)14)10-18-6-4-5-7-18/h8-9,20H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDYTXIDUOUJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=C(C(=C2)C)CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one

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